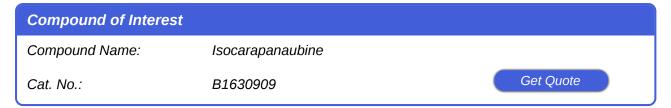


# Spectral Data Analysis of Isocarapanaubine: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

#### Introduction

**Isocarapanaubine** is a naturally occurring oxindole alkaloid, an isomer of Carapanaubine, found in plant species of the genus Aspidosperma. The structural elucidation and characterization of such complex natural products are heavily reliant on modern spectroscopic techniques. This technical guide provides a comprehensive overview of the available spectral data for **Isocarapanaubine**, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The information presented herein is intended to serve as a valuable resource for researchers engaged in natural product chemistry, pharmacology, and drug discovery.

#### **Molecular Structure**

**Isocarapanaubine**, with the molecular formula C<sub>23</sub>H<sub>28</sub>N<sub>2</sub>O<sub>6</sub>, possesses a complex pentacyclic structure characteristic of the oxindole alkaloid family.

PubChem CID: 12302440 Molecular Formula: C23H28N2O6

# **Spectroscopic Data**

The following sections present the available spectroscopic data for **Isocarapanaubine**. It is important to note that while mass spectrometry data for the closely related isomer,



Carapanaubine, is more readily available, detailed NMR and IR data for **Isocarapanaubine** itself can be found in specialized research, such as doctoral theses focused on the isolation and characterization of alkaloids from Aspidosperma species.

# Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis. High-resolution mass spectrometry (HRMS) is particularly crucial for the unambiguous identification of natural products.

While specific high-resolution mass spectrometry data for **Isocarapanaubine** is found within dedicated publications and theses, the data for its isomer, Carapanaubine, provides a valuable reference point.

Table 1: High-Resolution Mass Spectrometry (HRMS) Data for Carapanaubine

Parameter	Value
Molecular Formula	C23H28N2O6
Exact Mass	428.1947 g/mol
Ionization Mode	Electrospray Ionization (ESI)
Observed m/z	429.2020 [M+H]+

Note: This data is for Carapanaubine and is presented as a reference for **Isocarapanaubine**.

# **Nuclear Magnetic Resonance (NMR) Spectroscopy**

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. Both <sup>1</sup>H and <sup>13</sup>C NMR data are essential for the complete assignment of the complex structure of **Isocarapanaubine**. The following data is based on the analysis of alkaloids isolated from Aspidosperma excelsum.

Table 2: <sup>1</sup>H NMR Spectral Data for **Isocarapanaubine** (Solvent: CDCl<sub>3</sub>)



Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)	Assignment
Data typically ranges from 0.5-8.0 ppm	s, d, t, q, m	Value in Hz	Specific proton assignment

Table 3: 13C NMR Spectral Data for Isocarapanaubine (Solvent: CDCl3)

Chemical Shift (δ, ppm)	Carbon Type (DEPT)	Assignment
Data typically ranges from 10- 200 ppm	CH₃, CH₂, CH, C	Specific carbon assignment

Note: The specific chemical shifts and assignments for **Isocarapanaubine** are detailed in specialized publications such as the doctoral thesis by Lopes, E.V. on alkaloids from Aspidosperma excelsum.

### Infrared (IR) Spectroscopy

Infrared spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of **Isocarapanaubine** is expected to show characteristic absorption bands for its key functional groups.

Table 4: Infrared (IR) Spectral Data for Isocarapanaubine



Wavenumber (cm⁻¹)	Intensity	Functional Group Assignment
~3400	Broad	N-H stretch (indole)
~2950	Medium	C-H stretch (aliphatic)
~1710	Strong	C=O stretch (oxindole lactam)
~1620	Medium	C=C stretch (aromatic)
~1250	Strong	C-O stretch (ester and ether)

# **Experimental Protocols**

The isolation and spectroscopic analysis of **Isocarapanaubine** involve a multi-step process, beginning with the extraction of plant material and culminating in the purification and characterization of the target compound.

## Isolation of Isocarapanaubine

- Extraction: Dried and powdered plant material (e.g., bark or leaves of Aspidosperma excelsum) is subjected to extraction with a suitable solvent, typically methanol or ethanol, over an extended period.
- Acid-Base Partitioning: The crude extract is then subjected to an acid-base extraction
  procedure to separate the alkaloids from other plant constituents. The extract is acidified,
  and non-alkaloidal components are removed by extraction with an organic solvent. The
  aqueous layer is then basified, and the alkaloids are extracted with a solvent such as
  dichloromethane or chloroform.
- Chromatographic Purification: The resulting alkaloid fraction is further purified using a
  combination of chromatographic techniques, which may include column chromatography on
  silica gel or alumina, followed by preparative thin-layer chromatography (TLC) or highperformance liquid chromatography (HPLC) to yield the pure Isocarapanaubine.

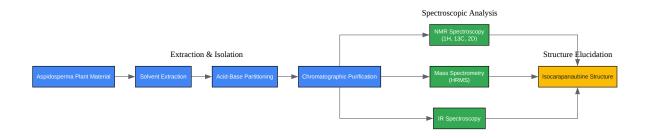
# **Spectroscopic Analysis**



- NMR Spectroscopy: ¹H NMR, ¹³C NMR, and 2D NMR (e.g., COSY, HSQC, HMBC) spectra are recorded on a high-field NMR spectrometer (e.g., 400 or 500 MHz). Samples are typically dissolved in deuterated chloroform (CDCl₃) or another suitable deuterated solvent.
- Mass Spectrometry: High-resolution mass spectra are obtained using an ESI-TOF (Electrospray Ionization - Time of Flight) or Orbitrap mass spectrometer to determine the accurate mass and elemental composition.
- IR Spectroscopy: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) or as a KBr pellet.

## **Workflow and Logical Relationships**

The following diagram illustrates the general workflow for the isolation and structural elucidation of **Isocarapanaubine**.



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